molecular formula C21H16N2O3S2 B383285 10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B383285
M. Wt: 408.5g/mol
InChI Key: UWTDQLSZGGOORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.5g/mol. The purity is usually 95%.
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Preparation Methods

The preparation methods for 10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one are not explicitly detailed in the available sources. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The specific chemical reactions that 10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one undergoes are not well-documented. compounds of similar nature typically undergo various types of reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using halogens or nucleophiles under specific conditions.

Scientific Research Applications

10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one is not explicitly detailed. Generally, the mechanism involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various pathways, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one can be compared with other similar compounds available in the market. While specific details about its uniqueness are not provided, similar compounds often share common structural features and reactivity patterns. Some similar compounds include:

  • Cambridge id 7169831
  • Cambridge id 7169833

These compounds may have slight variations in their chemical structure, leading to differences in their reactivity and applications.

Properties

Molecular Formula

C21H16N2O3S2

Molecular Weight

408.5g/mol

IUPAC Name

10-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C21H16N2O3S2/c24-15(16-9-5-11-26-16)12-27-21-22-19-18(14-8-4-10-17(14)28-19)20(25)23(21)13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2

InChI Key

UWTDQLSZGGOORX-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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